molecular formula C8H8FNO4 B1334119 1-Fluoro-2,4-dimethoxy-5-nitrobenzene CAS No. 195136-62-0

1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Cat. No.: B1334119
CAS No.: 195136-62-0
M. Wt: 201.15 g/mol
InChI Key: KADJLLXINJRFKF-UHFFFAOYSA-N
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Description

1-Fluoro-2,4-dimethoxy-5-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, two methoxy groups, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene typically involves the nitration of 2-fluoro-1,4-dimethoxybenzene. The reaction is carried out using nitric acid as the nitrating agent. The process is conducted at low temperatures, around 0°C, to ensure high yield and selectivity. The reaction proceeds as follows:

    Starting Material: 2-Fluoro-1,4-dimethoxybenzene

    Reagent: Nitric acid (64-66%)

    Conditions: Reaction at 0°C for 10 minutes

    Yield: Approximately 90%

The structure of the synthesized compound is confirmed using various analytical techniques such as X-ray crystallography, NMR spectroscopy, elemental analysis, and mass spectrometry .

Chemical Reactions Analysis

1-Fluoro-2,4-dimethoxy-5-nitrobenzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups and the electron-withdrawing nitro group makes the compound reactive towards electrophiles. Common reagents include halogens and sulfonating agents.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoro-2,4-dimethoxy-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Material Science: It is utilized in the preparation of advanced materials with specific electronic and optical properties.

The compound’s unique combination of functional groups makes it a versatile building block in various synthetic pathways .

Mechanism of Action

The mechanism of action of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene is primarily determined by its functional groups. The nitro group is known to participate in redox reactions, while the methoxy groups influence the compound’s electronic properties. The fluorine atom can engage in interactions with biological targets, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Fluoro-2,4-dimethoxy-5-nitrobenzene can be compared with other similar compounds, such as:

    1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    2-Fluoro-1,4-dimethoxybenzene: Lacks the nitro group, resulting in different chemical behavior and uses.

    1-Fluoro-2,4-dinitrobenzene: Contains an additional nitro group, making it more reactive and suitable for different applications.

The unique combination of functional groups in this compound distinguishes it from these related compounds, offering specific advantages in certain synthetic and research contexts .

Properties

IUPAC Name

1-fluoro-2,4-dimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJLLXINJRFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374317
Record name 1-fluoro-2,4-dimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-62-0
Record name 1-fluoro-2,4-dimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-5-fluoronitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (1.0 g) in tetrachloroethane (10 mL) is added 3,5-dichloro-1-fluoro-pyridinium triflate (85%, 5.07 g) and the mixture is heated to 120° C. for 5 hours. Additional 3,5-dichloro-1-fluoro-pyridinium triflate (85%, 0.25 g) is added and heating is continued for 1 hour. The solution is then cooled to room temperature and passed over a column of silica gel (hexanes followed by 30% ethyl acetate in hexanes is used as the eluant). Product containing fractions are combined, evaporated under reduced pressure, and the residue is crystallized from hexanes to provide the desired product as a tan solid.
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1 g
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5.07 g
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10 mL
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0.25 g
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hexanes
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hexanes
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